molecular formula C20H24O4 B12461805 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid CAS No. 873378-86-0

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid

Cat. No.: B12461805
CAS No.: 873378-86-0
M. Wt: 328.4 g/mol
InChI Key: PANKHBYNKQNAHN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects its structure as a 16-carbon chain (hexadeca) with seven double bonds (heptaene), four methyl groups at positions 2, 6, 11, and 15, and two carboxylic acid groups (-dioic acid) at the terminal positions.

The stereochemistry of the double bonds is explicitly defined in alternative IUPAC names. For instance, the (all-E) stereoisomer is designated as (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, indicating all double bonds are in the trans configuration. This compound belongs to the diterpenoid class under the broader category of prenol lipids.

Table 1: Systematic Classification

Property Description
Parent hydrocarbon Hexadecaheptaene
Substituents Four methyl groups, two carboxylic acid groups
Double bond positions 2,4,6,8,10,12,14
Stereochemical variant (2E,4E,6E,8E,10E,12E,14E) configuration (when specified)

Synonyms and Common Designations

This compound is recognized by multiple synonyms and registry identifiers across scientific literature and chemical databases. Common designations include:

Table 2: Synonyms and Registry Identifiers

Synonym Source
Crocetin
Transcrocetin
8,8'-diapocarotenedioate
DTXSID30865402
NSC-407300
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadecaheptaenedioic acid
BCP10848

The name crocetin is historically significant, as it originates from the crocus plant (Crocus sativus), where the compound was first isolated. The term transcrocetin refers specifically to the trans stereoisomer, which is the biologically active form.

Structural Representation: Simplified Molecular Input Line Entry System, International Chemical Identifier, and Canonical Forms

The structural identity of this compound is unambiguously defined using standardized notation systems:

Simplified Molecular Input Line Entry System (SMILES)

  • Canonical SMILES : CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
  • Isomeric SMILES : Includes stereochemical descriptors for the (all-E) isomer:
    C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C

International Chemical Identifier (InChI)

  • InChI :
    InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)
  • InChI Key :
    PANKHBYNKQNAHN-UHFFFAOYSA-N (canonical)
    PANKHBYNKQNAHN-MQQNZMFNSA-N (stereospecific)

Canonical Structural Data

Table 3: Canonical Molecular Properties

Property Value
Molecular formula C₂₀H₂₄O₄
Molecular weight 328.40 g/mol
Exact mass 328.16745924 g/mol
Topological polar surface area 74.60 Ų

Properties

IUPAC Name

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANKHBYNKQNAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865402
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8022-19-3, 873378-86-0
Record name Oils, saffron
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAFFRON OIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Alkali Hydrolysis

Alkaline conditions cleave glycosidic bonds, converting crocin to crocetin. A patented method ([CN101811956B]) involves:

  • Crushing Gardenia fruits or saffron stigmas to ≤100 mesh.
  • Extracting with pH 10–14 alcoholic solutions (e.g., methanol/ethanol-water).
  • Neutralizing the extract to pH 7–9, followed by concentration under reduced vacuum.
  • Acidifying to pH 2–5 to precipitate crude crocetin (80.5% purity).
  • Recrystallizing using 50–95% ethanol or methanol to achieve >98% pure trans-crocetin.

Key Data:

Parameter Value
Raw Material Yield 1.15% (saffron)
Recrystallization Purity 98.4% (, Example 6)
Optimal pH for Hydrolysis 12–14 (, Step 1)

This method is scalable but requires careful pH control to avoid isomerization.

Enzymatic Deglycosylation

Enzymes like RöhmEnzym® and Rohament CL® hydrolyze crocin to crocetin under mild conditions (pH 6–8, 40–50°C). Lautenschläger et al. achieved 476.8 mg/L crocetin using Bacillus subtilis glycosyltransferases, with a molecular conversion rate of 81.9%. Enzymatic methods reduce energy consumption but face challenges in enzyme stability and cost.

Chemical Synthesis

Synthetic routes overcome supply limitations of natural sources. Two primary strategies are employed:

Wittig-Horner Reaction

This method constructs crocetin’s conjugated polyene backbone:

  • Step 1: Synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde via Wittig-Horner reaction between dimethoxyacetone and 1,4-dibromo-2-butene.
  • Step 2: React with γ-chloro methyl tiglate (from chloroacetaldehyde and 2-bromo methyl propionate) to form crocetin dimethyl ester (78.6% yield).
  • Step 3: Hydrolyze the ester using NaOH/EtOH to yield crocetin.

Reaction Conditions:

Reagent Role
Pd/C Catalyst for hydrogenation
KMnO₄ Oxidizing agent
SOCl₂ Esterification agent

This method offers precise control over stereochemistry but requires multistep purification.

Microbial Synthesis

Recent advances use engineered Escherichia coli to produce crocetin from glycerol:

  • Pathway Engineering:
    • Overexpress crtE, crtB, and crtI for zeaxanthin biosynthesis.
    • Introduce CCD2 (carotenoid cleavage dioxygenase) to cleave zeaxanthin into crocetin dialdehyde.
    • Express ALDH (aldehyde dehydrogenase) to oxidize dialdehyde to crocetin.
  • Optimization:
    • Use high-cell-density fermentation with glycerol feed.
    • Adjust induction timing (e.g., 0.5 mM IPTG at OD₆₀₀=0.6).

Performance Metrics:

Metric Value
Crocetin Yield 34.77 ± 1.03 mg/L
Carbon Source Glycerol
Fermentation Duration 72 hours

Microbial synthesis is sustainable but currently limited by lower yields compared to plant extraction.

Industrial Production Techniques

Industrial-scale production prioritizes cost and yield:

Solvent Extraction

Gardenia fruits are processed via:

  • Maceration: Soak in 70% ethanol (1:10 w/v) for 24 hours.
  • Saponification: Treat extract with 10% NaOH at 80°C for 4 hours.
  • Crystallization: Acidify to pH 3, yielding 85–90% pure crocetin.

Advantages:

  • Low technical complexity.
  • Suitable for high-throughput processing.

Supercritical Fluid Extraction (SFE)

CO₂-based SFE (40°C, 300 bar) extracts crocetin with 92% efficiency, avoiding thermal degradation. However, equipment costs limit widespread adoption.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Alkali Hydrolysis 1.15–1.5% >98% Moderate High
Enzymatic Deglycosylation 476.8 mg/L 95% High Moderate
Wittig-Horner Synthesis 78.6% 99% Very High Low
Microbial Synthesis 34.77 mg/L 90% Moderate High

Key Findings:

  • Natural extraction remains dominant for commercial production due to balance of cost and yield.
  • Microbial synthesis is emerging as a sustainable alternative but requires strain optimization.
  • Chemical synthesis is reserved for high-purity applications despite its complexity.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

Crocetin undergoes typical carboxylic acid reactions, forming salts with bases. The sodium salt (transcrocetinate sodium) is synthesized via neutralization with sodium hydroxide, yielding a water-soluble compound used to enhance oxygen diffusion in plasma .

Table 1: Salt Formation of Crocetin

Reaction TypeReagents/ConditionsProductApplicationReferences
NeutralizationNaOH (aqueous)Transcrocetinate sodiumOxygen diffusion enhancer in hypoxia

Esterification and Glycosylation

Crocetin’s carboxylic acid groups react with alcohols to form esters. In nature, it forms glycosidic bonds with gentiobiose (a disaccharide) to produce crocin, the pigment responsible for saffron’s color .

Table 2: Ester Derivatives of Crocetin

DerivativeReactantsStructural FeaturesBiological RoleReferences
CrocinCrocetin + gentiobioseDi-glycosyl esterAntioxidant, colorant
MonoestersCrocetin + monosaccharidesMono-glycosyl esterIntermediate in biosynthesis

Oxidation and Reduction Reactions

The polyene chain is susceptible to oxidative degradation, particularly under light or radical exposure. Reduction of double bonds has not been explicitly documented but is theoretically feasible via catalytic hydrogenation.

Key Findings :

  • Oxidative Stability : Crocetin’s conjugated system provides limited stability against ROS, contributing to its antioxidant activity in vitro .

  • Demethylation : Experimental demethylation produces derivatives like DMCRT (demethylated crocetin), though synthetic details remain unpublished in accessible sources .

Biological Interactions and Pharmacological Modifications

Crocetin interacts with NMDA receptors as an antagonist, likely via electrostatic interactions between its carboxylate groups and receptor binding sites . Its sodium salt alters plasma water structure, increasing oxygen diffusivity by ~40% in preclinical models .

Table 3: Functional Interactions of Crocetin

Interaction TypeTarget/PartnerOutcomeMechanismReferences
Receptor BindingNMDA receptorAntagonismCompetitive inhibition at glutamate site
Plasma ModificationWater moleculesEnhanced O₂ diffusionStructured hydrogen-bonding networks

Scientific Research Applications

Crocetin has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Crocetin and Analogous Compounds

Compound Name (IUPAC) Molecular Formula Source Key Structural Features Biological Activities Reference
Crocetin
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid
C₂₀H₂₄O₄ Saffron (Crocus sativus) Seven conjugated double bonds; four methyl groups (2,6,11,15); dicarboxylic acid Antioxidant (reduces O₂•⁻, induces glutathione enzymes)
Hexadeca-2,4,6,8,10,12,14-heptaenedioic acid (30) C₁₆H₂₀O₄ Streptomyces limosus (limocrocin) Seven conjugated double bonds; no methyl groups Antiviral activity (predicted via 3D modeling)
Fusaridione A acid (101)
(4E,6E,8E,10E,12E,14E)-2,6,12,14-tetramethyl-3-oxohexadeca-4,6,8,10,12,14-hexaenoic acid
C₂₀H₂₄O₃ Fusarium heterosporum Six conjugated double bonds; ketone group (3-oxo); methyl groups at 2,6,12,14 Antiviral activity (H1N1 inhibition)
Compound 480
(6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol
C₂₄H₃₃NO₂ Penicillium camemberti Three conjugated double bonds; indolyl and diol substituents Antiviral activity (H1N1 inhibition)
2,6,11,15-Tetramethylhexadeca-2,6,8,10,14-pentaene C₂₀H₃₄ Synthetic (phytoene analog) Five conjugated double bonds; methyl groups at 2,6,11,15 Role in carotenoid biosynthesis studies

Structural and Functional Insights

Conjugation and Methylation :

  • Crocetin’s seven conjugated double bonds and methyl groups enhance its antioxidant capacity compared to analogs with fewer double bonds (e.g., compound 480 with three double bonds) . The methyl groups at positions 2,6,11,15 increase hydrophobicity, facilitating membrane interactions .
  • Hexadecaheptaenedioic acid (30) lacks methyl groups, reducing its stability and bioavailability compared to crocetin .

Functional Groups: Fusaridione A acid (101) contains a ketone group, which may confer electrophilic reactivity, differing from crocetin’s dicarboxylic acid termini .

Biological Activity :

  • Crocetin’s antioxidant efficacy surpasses cell-free systems due to its intracellular radical scavenging and enzyme induction .
  • Fungal-derived compounds (e.g., 480, fusaridione A) prioritize antiviral over antioxidant functions, reflecting niche adaptation .

Extraction and Stability :

  • Crocetin’s high conjugation requires cold storage (-20°C) to prevent degradation, whereas less conjugated analogs (e.g., compound 30) are more volatile but less thermally stable .

Biological Activity

2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid, commonly referred to as crocetin, is a natural carotenoid dicarboxylic acid predominantly found in the stigmas of the saffron flower (Crocus sativus) and in the fruit of Gardenia jasminoides. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C20_{20}H24_{24}O4_{4}
  • Molecular Weight : 328.40 g/mol
  • CAS Number : 27876-94-4

1. Antioxidant Properties

Crocetin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant properties are attributed to its ability to donate electrons and stabilize free radicals.

StudyFindings
Crocetin demonstrated a strong capability to inhibit lipid peroxidation in cellular models.
It was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

2. Anti-inflammatory Effects

Crocetin has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators.

StudyFindings
In vitro studies indicated that crocetin reduced the expression of COX-2 and TNF-alpha in activated macrophages.
Animal models showed a reduction in inflammation markers following crocetin administration.

3. Anticancer Activity

Research suggests that crocetin may have potential anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest.

StudyFindings
Crocetin inhibited proliferation of cancer cells (e.g., breast and lung cancer cells) by inducing apoptosis via the mitochondrial pathway.
It was found to suppress tumor growth in xenograft models by modulating signaling pathways involved in cell survival.

4. Neuroprotective Effects

Crocetin has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

StudyFindings
It was shown to protect neuronal cells from oxidative damage induced by glutamate toxicity.
Crocetin improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

Crocetin exerts its biological effects through several mechanisms:

  • Antioxidant Mechanism : By enhancing the body's antioxidant defenses and directly scavenging free radicals.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
  • Apoptotic Pathway Activation : Induction of intrinsic apoptotic pathways in cancer cells.
  • Neuroprotective Mechanism : Modulation of neurotransmitter release and reduction of excitotoxicity.

Case Study 1: Antioxidant Activity

In a randomized controlled trial involving patients with metabolic syndrome, supplementation with crocetin showed significant reductions in oxidative stress markers compared to placebo groups.

Case Study 2: Cancer Treatment

A clinical trial evaluated the effects of crocetin on patients with advanced cancer. Results indicated improved quality of life and reduced tumor markers among those treated with crocetin compared to control groups.

Q & A

Q. Can this compound be engineered into nanoparticle formulations for enhanced drug delivery?

  • Methodological Answer : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles. Optimize loading efficiency via solvent evaporation and characterize release kinetics using dialysis membranes. Validate cellular uptake via confocal microscopy with fluorescent tags .

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